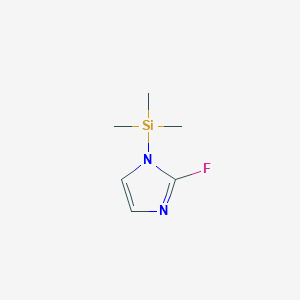![molecular formula C22H22O4 B12946689 2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol](/img/structure/B12946689.png)
2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol is a chemical compound with the molecular formula C₁₆H₁₈O₄ and a molecular weight of 274.312 g/mol . It is known for its unique structure, which includes multiple phenyl groups and a hydroxyethoxy group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol can be achieved through several methods:
Etherification Reaction: One common method involves the etherification of 4,4’-dihydroxybiphenyl with 2-bromoethanol. This reaction typically requires a base catalyst and is carried out under reflux conditions.
Reaction with Epoxides: Another method involves the reaction of 4-hydroxybiphenyl with ethylene oxide. This reaction is usually performed under acidic or basic conditions to facilitate the opening of the epoxide ring and subsequent attachment to the biphenyl structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale etherification reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenyl groups can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of ether derivatives with various substituents.
Applications De Recherche Scientifique
2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: Utilized in the production of specialty chemicals, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.
Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dihydroxybiphenyl: A precursor in the synthesis of 2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol.
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: A compound with similar functional groups but different structural arrangement.
Uniqueness
This compound is unique due to its multiple phenyl groups and hydroxyethoxy functionality, which provide versatility in chemical reactions and applications. Its ability to undergo various types of reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Propriétés
Formule moléculaire |
C22H22O4 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol |
InChI |
InChI=1S/C22H22O4/c23-13-15-25-21-9-5-19(6-10-21)17-1-2-18(4-3-17)20-7-11-22(12-8-20)26-16-14-24/h1-12,23-24H,13-16H2 |
Clé InChI |
RFFRSXLCDJIMSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCO)C3=CC=C(C=C3)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


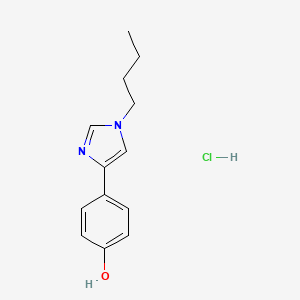
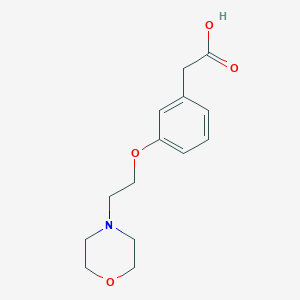
![N,N'-(2,2'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)](/img/structure/B12946632.png)
![2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12946633.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12946636.png)
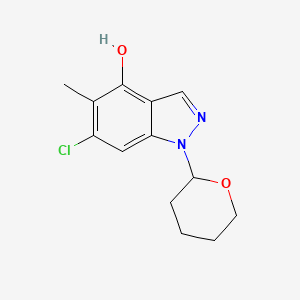
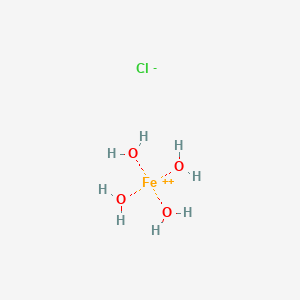
![5-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B12946649.png)
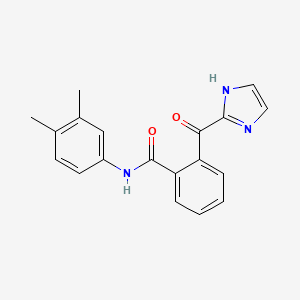
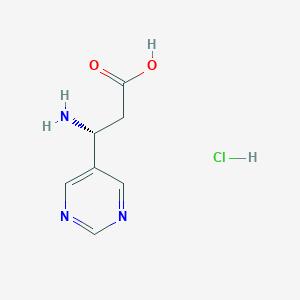
![N-{2-[4-(Imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propyl}acetamide](/img/structure/B12946687.png)
![Dispiro[2.0.2.1]heptan-7-amine](/img/structure/B12946697.png)

